molecular formula C14H11NO5 B051124 Benzyl 4-nitrophenyl carbonate CAS No. 13795-24-9

Benzyl 4-nitrophenyl carbonate

Cat. No. B051124
Key on ui cas rn: 13795-24-9
M. Wt: 273.24 g/mol
InChI Key: QIXRWIVDBZJDGD-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

Benzyl alcohol was treated with phosgene or similar reagents, such as diphosgene or triphosgene, in the presence of a base, such as DIEA, at 0° C. for 30 min. The solvent was then removed via vacuum and the resulting intermediate carbonochloridate was dissolved in an organic solvent, such as DCM or EtOAc, and then treated with amine in the presence of base, such as Hunig's base or aqueous Na2CO3, to provide the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product. Alternatively, the benzyl alcohol was treated with 4-nitrophenyl carbonochloridate in the presence of base, such as pyridine, at 0° C. The reaction mixture was slowly warmed to room temperature where it was stirred overnight. After this time, the reaction was quenched with water. The organic layer washed with water and brine, dried over MgSO4 and concentrated in vacuum to provide the crude material. The crude material was purified by silica gel flash chromatography to afford the corresponding benzyl 4-nitrophenyl carbonate. The resulting benzyl 4-nitrophenyl carbonate was then treated with amine in the presence of a base, such as Hunig's base or aqueous Na2CO3, to get the desired carbamate. If required, hydrolysis under a basic condition, such as aqueous LiOH, was used to convert the carbamate to the final product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](Cl)(=[O:20])[O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=1>N1C=CC=CC=1>[C:9](=[O:20])([O:10][C:11]1[CH:12]=[CH:13][C:14]([N+:17]([O-:19])=[O:18])=[CH:15][CH:16]=1)[O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, the reaction was quenched with water
WASH
Type
WASH
Details
The organic layer washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to provide the crude material
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(OCC1=CC=CC=C1)(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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